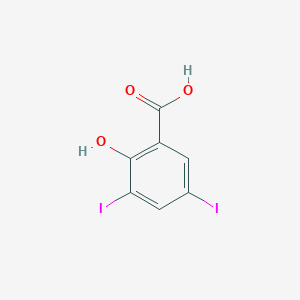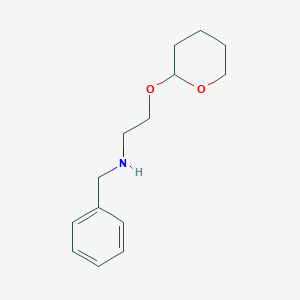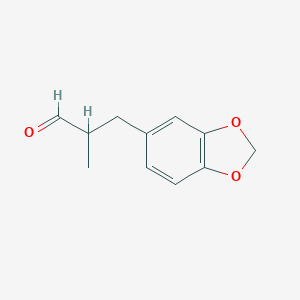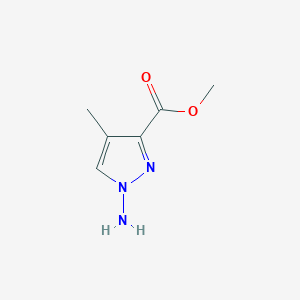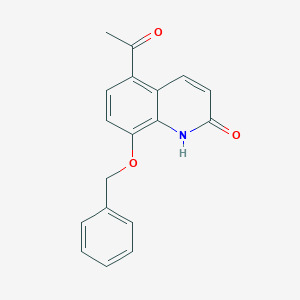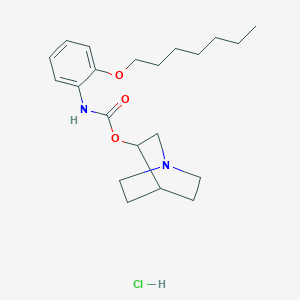
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2.2)oct-3-yl ester, monohydrochloride.
Mécanisme D'action
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride binds to the active site of acetylcholinesterase and forms a covalent bond with the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
Effets Biochimiques Et Physiologiques
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been shown to improve cognitive function and memory in animal studies. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in lab experiments include its selectivity for acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride include further investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Research may also focus on developing more selective inhibitors of acetylcholinesterase and exploring the potential use of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves the reaction of 1-azabicyclo[2.2.2]octan-3-yl chloroformate with 2-(heptyloxy)phenylamine in the presence of a base. This reaction results in the formation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride as a white solid.
Applications De Recherche Scientifique
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to act as a selective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Propriétés
Numéro CAS |
151643-51-5 |
|---|---|
Nom du produit |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride |
Formule moléculaire |
C21H33ClN2O3 |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-2-3-4-5-8-15-25-19-10-7-6-9-18(19)22-21(24)26-20-16-23-13-11-17(20)12-14-23;/h6-7,9-10,17,20H,2-5,8,11-16H2,1H3,(H,22,24);1H |
Clé InChI |
JNCRTEKRWDVPDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Synonymes |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl est er, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



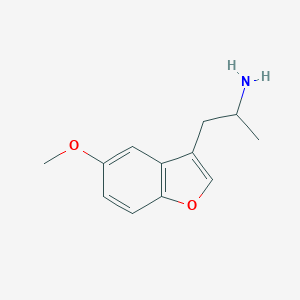

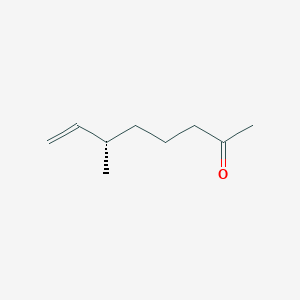
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)

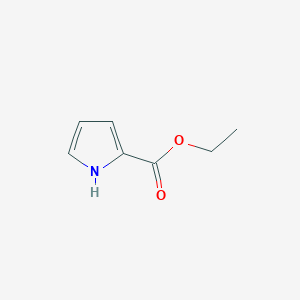
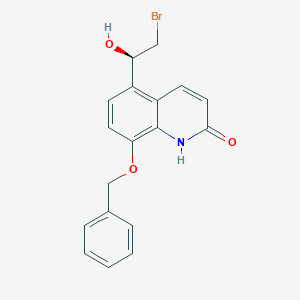
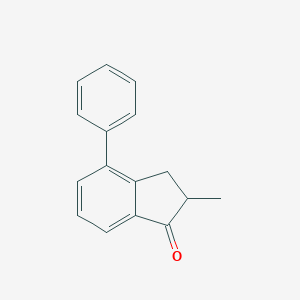
![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)
